无水二氢青蒿素

描述

Anhydrodihydroartemisinin is not directly mentioned in the provided papers; however, the papers discuss dihydroartemisinin and its derivatives extensively. Dihydroartemisinin is a key intermediate in the biosynthesis of artemisinin, a potent antimalarial agent derived from the plant Artemisia annua. The papers describe the isolation, identification, and synthetic modification of dihydroartemisinin to enhance its biological activity and solubility .

Synthesis Analysis

The synthesis of dihydroartemisinin derivatives is a significant focus of the research. Novel derivatives have been synthesized to explore their immunosuppressive activity, with some showing promising results in vitro and in vivo . The synthesis of O-aminodihydroartemisinin via a TMS triflate catalyzed C-O coupling reaction is highlighted, maintaining the integrity of the endoperoxide bridge, which is crucial for biological activity . Additionally, labelled dihydroartemisinin compounds have been synthesized for use in biosynthetic experiments to trace the origins of artemisinin and related natural products .

Molecular Structure Analysis

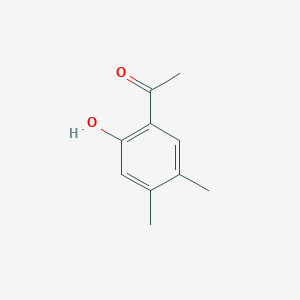

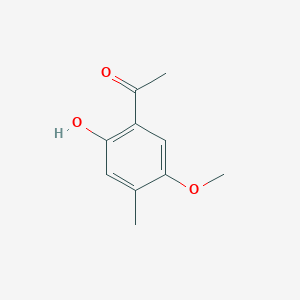

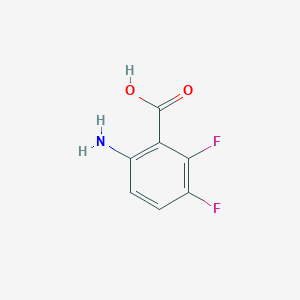

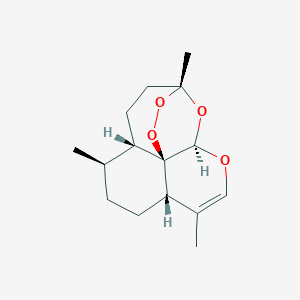

The molecular structure of dihydroartemisinin and its derivatives has been elucidated using NMR spectroscopy. The presence of a 1,2,4-trioxane ring within the structure is essential for the antimalarial activity of artemisinin and its derivatives . The structure-activity relationships (SAR) of dihydroartemisinin derivatives have been discussed, with modifications aimed at improving efficacy and reducing toxicity .

Chemical Reactions Analysis

The papers discuss various chemical reactions involving dihydroartemisinin. For instance, the spontaneous autoxidation of dihydroartemisinic acid to artemisinin involves a complex transformation with multiple steps, including reaction with molecular oxygen and cyclization to form the trioxane system . The coupling reactions to synthesize O-aminodihydroartemisinin and its subsequent reactions to form oxime derivatives demonstrate the compound's versatility for further conjugation .

Physical and Chemical Properties Analysis

The physical and chemical properties of dihydroartemisinin derivatives are influenced by their molecular structure. The introduction of different functional groups aims to improve properties such as water solubility and biological activity. For example, the synthesis of artemisinin O-glycosides was undertaken to enhance water solubility . The immunosuppressive activity of dihydroartemisinin derivatives has been evaluated, with some compounds showing lower cytotoxicity and higher inhibition activity compared to existing drugs .

科学研究应用

环收缩和立体选择性反应

无水二氢青蒿素因其独特的化学性质而受到研究,特别是在与卤化剂的环收缩反应中。研究人员探索了它的反应性,注意到与碘的反应的立体化学与溴的反应的立体化学形成对比,从而在保持起始材料构型的同时创建新的化合物。无水二氢青蒿素化学的这一方面具有合成具有不同生物活性的新衍生物的潜力 (Grellepois、Bonnet-Delpon 和 Bégué,2001).

癌症治疗的潜力

无水二氢青蒿素及其衍生物因其抗癌特性而受到研究。该化合物在不影响正常细胞的情况下诱导癌细胞氧化应激和凋亡的能力使其成为癌症治疗的有希望的候选者。对二氢青蒿素(一种密切相关的化合物)的研究表明,对各种癌细胞系具有显着的抑制作用,这表明无水二氢青蒿素衍生物也可能具有类似的抗癌活性 (Chen、Zhou、Wang 和 Wu,2004).

抗血管生成特性

无水二氢青蒿素衍生物的抗血管生成潜力也已得到探索。通过抑制血管生成,这些化合物可以有效地使肿瘤得不到必要的血液供应,从而导致肿瘤消退。二氢青蒿素抑制 VEGF 结合和降低内皮细胞上 VEGF 受体表达的能力突出了无水二氢青蒿素衍生物在抗血管生成治疗中的潜力 (Chen、Zhou、Wang 和 Wu,2004).

在疟疾治疗中的应用

虽然与无水二氢青蒿素没有直接关系,但对其密切衍生物二氢青蒿素的研究表明,在治疗疟疾方面具有深远的影响,尤其是在耐多药菌株的地区。二氢青蒿素清除恶性疟原虫的有效性突出了无水二氢青蒿素衍生物有可能为新的抗疟疾疗法做出贡献,特别是在当前治疗耐药性不断增加的情况下 (Amato 等人,2018).

安全和危害

属性

IUPAC Name |

(1R,4S,5R,8S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadec-9-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O4/c1-9-4-5-11-10(2)8-16-13-15(11)12(9)6-7-14(3,17-13)18-19-15/h8-9,11-13H,4-7H2,1-3H3/t9-,11+,12+,13-,14-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKXCIQFCSITOCY-VLDCTWHGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(=COC3C24C1CCC(O3)(OO4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]2C(=CO[C@H]3[C@@]24[C@H]1CC[C@](O3)(OO4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50327855 | |

| Record name | Anhydrodihydroartemisinin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50327855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Anhydrodihydroartemisinin | |

CAS RN |

82596-30-3 | |

| Record name | Anhydrodihydroartemisnin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082596303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anhydrodihydroartemisinin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50327855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ANHYDRODIHYDROARTEMISNIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0YH8NQO930 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-Bromophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B128326.png)